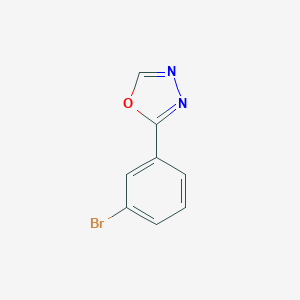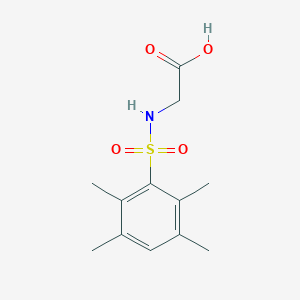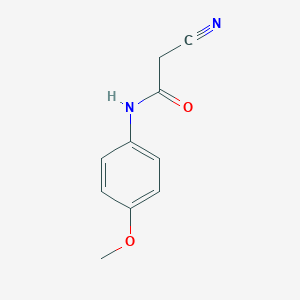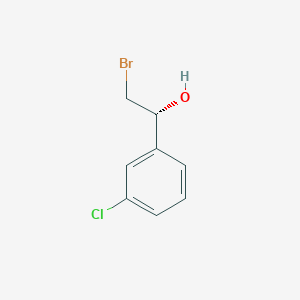
2-溴-4-甲基噻唑-5-羧酸乙酯
描述
Ethyl 2-bromo-4-methylthiazole-5-carboxylate is a chemical compound with the molecular formula C7H8BrNO2S . It is also known as 2-Bromo-4-methylthiazole-5-carboxylic Acid Ethyl Ester .
Molecular Structure Analysis
The molecular structure of Ethyl 2-bromo-4-methylthiazole-5-carboxylate is represented by the formula C7H8BrNO2S . This indicates that it contains seven carbon atoms, eight hydrogen atoms, one bromine atom, one nitrogen atom, two oxygen atoms, and one sulfur atom .Physical And Chemical Properties Analysis
Ethyl 2-bromo-4-methylthiazole-5-carboxylate is a solid at 20 degrees Celsius . It has a melting point range of 66.0 to 70.0 degrees Celsius . It is slightly soluble in methanol . Its molecular weight is 250.11 .科学研究应用
抗菌性能
2-氨基-4-甲基噻唑-5-羧酸乙酯(与 2-溴-4-甲基噻唑-5-羧酸乙酯密切相关的衍生物)已被改性和合成,用于研究抗菌活性。这些活性针对各种细菌菌株(如大肠杆菌、铜绿假单胞菌、金黄色葡萄球菌和化脓性链球菌)和真菌(如白色念珠菌、黑曲霉和棒曲霉)进行评估。使用红外光谱、1H 核磁共振、13C 核磁共振和质谱方法对合成结构进行确认,为理解这类化合物的抗菌潜力提供了基础 (Desai, Bhatt, & Joshi, 2019).
合成方法
已经开发出生产 2-取代-4-甲基噻唑-5-羧酸乙酯的高效合成方法,证明了 2-溴-4-甲基噻唑-5-羧酸乙酯在各种化学反应中的潜力。这些方法更加实用且产率高,涉及使用乙酰乙酸乙酯、N-溴代琥珀酰亚胺、硫脲或其 N-取代衍生物。本研究提供了在温和条件下合成这些化合物的实用方面的见解,从而扩大了其在科学研究中的潜在应用 (Meng, Wang, Zheng, Dou, & Guo, 2014).
有机合成中的应用
另一项研究探讨了 2-叠氮-5-溴苯甲酸甲酯与 4-(乙硫基)-3-氧代丁酸乙酯的反应,导致合成 1-[4-溴-2-(甲氧羰基)苯基)]-5-(乙硫基甲基)-1H-1,2,3-三唑-4-羧酸乙酯。这表明 2-溴-4-甲基噻唑-5-羧酸乙酯用于合成复杂的有机结构,展示了其在有机化学中的多功能性 (Pokhodylo & Obushak, 2019).
荧光探针开发
该化合物还用于荧光探针的开发。一项研究详细介绍了 2-(4-(丙烯酰氧基)-3-甲酰苯基)-4-甲基噻唑-5-羧酸乙酯的合成,用于检测活细胞中的生物硫醇。此应用突出了该化合物在生物学研究中的作用,特别是在诊断和分析化学中 (Wang, Zhu, Jiang, Hua, Na, & Li, 2017).
纠正文献误解
在科学更正领域,一项研究修改了有关 2-乙酰氨基-4-甲基噻唑-5-碳酰肼形成的文献报告,纠正了误解并提供了准确的化学见解。这突出了 2-氨基-4-甲基噻唑-5-羧酸乙酯在验证和纠正科学文献中的重要性 (Meakins & Willbe, 1977).
安全和危害
Ethyl 2-bromo-4-methylthiazole-5-carboxylate can cause skin irritation and serious eye irritation . Safety precautions include washing skin thoroughly after handling, wearing protective gloves, eye protection, and face protection. If skin or eye irritation persists, medical advice or attention should be sought .
作用机制
Target of Action
Ethyl 2-bromo-4-methylthiazole-5-carboxylate is a chemical compound with the empirical formula C7H8BrNO2S It is suggested that it may have an impact on therespiratory system .
Action Environment
It’s known that the compound is a solid at 20°c and has a melting point of 65-69°C . This suggests that temperature could potentially influence its stability and efficacy.
属性
IUPAC Name |
ethyl 2-bromo-4-methyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2S/c1-3-11-6(10)5-4(2)9-7(8)12-5/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFBIOWPDDZPIDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50384968 | |
| Record name | Ethyl 2-bromo-4-methylthiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50384968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-bromo-4-methylthiazole-5-carboxylate | |
CAS RN |
22900-83-0 | |
| Record name | Ethyl 2-bromo-4-methylthiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50384968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 2-bromo-4-methyl-1,3-thiazole-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














